N-Methyl Iso Desloratadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Iso Desloratadine is a chemical compound with the molecular formula C20H21ClN2. It is a derivative of desloratadine, which is a second-generation antihistamine commonly used to treat allergic disorders such as allergic rhinitis and urticaria. This compound is characterized by its unique structural modifications, which include the addition of a methyl group to the desloratadine molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Iso Desloratadine typically involves the methylation of desloratadine. One common method includes the reaction of desloratadine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl Iso Desloratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce N-methylated amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
N-Methyl Iso Desloratadine exerts its effects by selectively binding to histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the activation of histamine-induced pathways, thereby alleviating symptoms of allergic reactions such as nasal congestion, itching, and hives. The compound’s molecular targets include the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .
Comparación Con Compuestos Similares
Desloratadine: The parent compound of N-Methyl Iso Desloratadine, known for its antihistaminic properties.
Loratadine: Another antihistamine from which desloratadine is derived.
N-Methyl Desloratadine: A closely related compound with similar structural features
Uniqueness: this compound is unique due to the presence of the additional methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound, desloratadine .
Actividad Biológica
N-Methyl Iso Desloratadine is a derivative of desloratadine, a second-generation antihistamine primarily used to treat allergic symptoms. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.
Target Receptors
This compound functions as a selective antagonist for the histamine H1 receptor . This selectivity is crucial for minimizing central nervous system side effects commonly associated with first-generation antihistamines.
Mode of Action
The compound inhibits the binding of histamine to H1 receptors, thus preventing the physiological effects typically associated with allergic reactions. This action results in the alleviation of symptoms such as sneezing, itching, and nasal congestion .
Pharmacokinetics
Absorption and Distribution
This compound is rapidly absorbed following oral administration. Peak plasma concentrations are typically reached within 30 minutes to 1 hour. The compound exhibits a long half-life, allowing for once-daily dosing .
Metabolism
The metabolism of this compound occurs primarily in the liver, where it is converted into various metabolites. Its pharmacokinetic profile is influenced by factors such as age and renal function, with increased exposure noted in patients with chronic renal insufficiency .
Table 1: Biological Activity Overview
Clinical Efficacy
Case Studies and Trials
- Seasonal Allergic Rhinitis : A clinical trial demonstrated that this compound effectively reduced symptoms of seasonal allergic rhinitis over a 24-hour period. Patients reported significant improvements in nasal congestion and ocular symptoms compared to placebo groups .
- Chronic Idiopathic Urticaria : In studies involving patients with chronic idiopathic urticaria, this compound significantly reduced pruritus and the size of hives within the first dosing interval. Over 50% of patients experienced more than a 50% reduction in symptoms compared to those receiving placebo .
Table 2: Clinical Trial Results for this compound
Study Type | Population | Outcome Measure | Result |
---|---|---|---|
Randomized Controlled Trial | 676 patients | Total Symptom Score (TSS) | Significant reduction (P < 0.005) |
Open-label Study | Chronic urticaria | Pruritus Severity | >50% improvement in 55% patients |
Pharmacokinetic Study | Varying renal function | Plasma Concentration | Increased exposure in CRI |
Safety Profile
This compound has been shown to have a favorable safety profile. Common adverse effects include headache and fatigue, which were comparable to placebo groups in clinical trials. Importantly, the compound does not potentiate the effects of alcohol on performance, making it suitable for use in patients who may consume alcohol intermittently .
Propiedades
IUPAC Name |
13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVAQIJQYJEND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614378 |
Source
|
Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-48-3 |
Source
|
Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.